2-(Cyclopenta-1,3-dien-1-yl)ethyl ethyl carbonate
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Overview
Description
2-(Cyclopenta-1,3-dien-1-yl)ethyl ethyl carbonate is an organic compound characterized by the presence of a cyclopentadiene ring and an ethyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenta-1,3-dien-1-yl)ethyl ethyl carbonate typically involves the reaction of cyclopentadiene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopenta-1,3-dien-1-yl)ethyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Cyclopenta-1,3-dien-1-yl)ethyl ethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Cyclopenta-1,3-dien-1-yl)ethyl ethyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentadiene ring can participate in cycloaddition reactions, while the ethyl carbonate group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate
- Cyclopenta-1,3-dien-1-ol
- 2-Ethyl-1,3-dimethylcyclopentane
Uniqueness
2-(Cyclopenta-1,3-dien-1-yl)ethyl ethyl carbonate is unique due to the combination of the cyclopentadiene ring and the ethyl carbonate group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and functionalization, making it valuable in various research and industrial contexts.
Properties
CAS No. |
58147-99-2 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-cyclopenta-1,3-dien-1-ylethyl ethyl carbonate |
InChI |
InChI=1S/C10H14O3/c1-2-12-10(11)13-8-7-9-5-3-4-6-9/h3-5H,2,6-8H2,1H3 |
InChI Key |
AZPWNDYDNJDMDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCC1=CC=CC1 |
Origin of Product |
United States |
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